2,3-Dinitroaniline
Overview
Description
2,3-Dinitroaniline is a member of the dinitroanilines, a class of chemical compounds with the chemical formula C6H5N3O4 . Dinitroanilines are derived from both aniline and dinitrobenzenes . They are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .
Synthesis Analysis
A continuous and selective method for synthesis of dinitro herbicides, which includes 2,3-Dinitroaniline, through a one-step dinitration approach has been successfully developed in microreactor systems . This method is considered safer and more efficient than the conventional two-step batch process .Chemical Reactions Analysis
Dinitroanilines, including 2,3-Dinitroaniline, are microtubule inhibitors, targeting tubulin proteins in plants and protists . They have been used as pre-emergence herbicides for weed control for decades .Physical And Chemical Properties Analysis
2,3-Dinitroaniline has a molar mass of 183.12 g/mol . It appears as a colorless to yellowish combustible powder . The density of 2,3-Dinitroaniline is approximately 1.6±0.1 g/cm3 . It has a boiling point of 423.9±25.0 °C at 760 mmHg .Scientific Research Applications
Environmental Impact and Degradation
The environmental fate of related dinitroaniline compounds like trifluralin, which shares structural similarities with 2,3-Dinitroaniline, has been extensively studied. These investigations offer insights into the degradation, mobility, and persistence of such compounds in agricultural settings. Trifluralin, for instance, undergoes rapid degradation under sunlight in various media and is subject to microbial and chemical dissipation processes in soil, water, and sediments. It has low water solubility and strong soil binding, leading to minimal groundwater contamination risk. Such studies highlight the environmental behavior of dinitroaniline herbicides, suggesting implications for 2,3-Dinitroaniline's environmental management and degradation pathways (Grover et al., 1997).
Applications in Biotechnology and Agriculture
In the realm of biotechnology and agriculture, research on compounds structurally related to 2,3-Dinitroaniline, such as dinitrochlorobenzene and dinitrophenolic compounds, indicates their potential in stimulating immune responses or acting as protecting groups in synthetic chemistry. Such functionalities can be extrapolated to suggest that 2,3-Dinitroaniline could find applications in developing novel agricultural chemicals or in biochemical research as a precursor for synthesizing compounds with specific biological activities. For instance, the use of photosensitive protecting groups, including dinitrobenzyl derivatives, in synthetic chemistry for controlled release of active molecules underlies a potential application area for 2,3-Dinitroaniline derivatives (Amit et al., 1974).
Safety And Hazards
properties
IUPAC Name |
2,3-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNBQYFXGQHUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DINITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949347 | |
Record name | 2,3-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink. | |
Record name | DINITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2,3-Dinitroaniline | |
CAS RN |
26471-56-7, 602-03-9 | |
Record name | DINITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, ar,ar-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026471567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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